molecular formula C10H9BrO3S B6172568 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one CAS No. 2731009-78-0

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one

Cat. No. B6172568
CAS RN: 2731009-78-0
M. Wt: 289.1
InChI Key:
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Description

5-Bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one, also known as BMMSI, is an organic compound belonging to the class of indenones. It is a heterocyclic compound composed of a five-membered ring of carbon and oxygen atoms with a bromine atom attached to the ring. The compound has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry. BMMSI has been used in the synthesis of various biologically active compounds and has been found to have a number of pharmacological effects.

Mechanism of Action

The exact mechanism of action of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is not completely understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form inside the body. It is believed that 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is converted into an active form by the action of enzymes in the body, which then interact with various target molecules.
Biochemical and Physiological Effects
5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-angiogenic, and anti-cancer properties. It has also been found to have a protective effect against oxidative stress and to be an effective inhibitor of the enzyme cyclooxygenase-2. In addition, 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one has been found to have a number of other beneficial effects, such as anti-inflammatory, anti-ischemic, and anti-thrombotic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one in laboratory experiments include its low cost and its ability to be synthesized in a variety of ways. Additionally, 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is relatively stable and has a low toxicity. However, there are some limitations to using 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one in laboratory experiments. For example, it has been found to be less active than some other compounds, and it has a relatively short half-life.

Future Directions

There are a number of potential future directions for research on 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one. These include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its potential therapeutic applications, such as in the treatment of cancer and other diseases, is warranted. Finally, research into the development of new synthetic methods for the synthesis of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is also needed.

Synthesis Methods

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is usually synthesized through a two-step process. The first step is the reaction of 2-bromo-3-chloro-4-nitro-5-methoxybenzaldehyde with 2-methanesulfonyl-3-hydroxy-1-indanone in the presence of a base to form the desired compound. The second step is the purification of the 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one via chromatography.

Scientific Research Applications

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of various biologically active compounds, such as anti-inflammatory drugs and anticancer agents. 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one has also been used in the synthesis of a variety of peptide-based drugs, such as peptide hormones and peptide antibiotics. In addition, 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one has been used in the synthesis of various other compounds, such as fluorescent dyes and drugs for the treatment of metabolic disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one involves the reaction of 2-methanesulfonyl-1,2,3,4-tetrahydro-1-naphthol with bromine in the presence of a base to form 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one.", "Starting Materials": [ "2-methanesulfonyl-1,2,3,4-tetrahydro-1-naphthol", "Bromine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-methanesulfonyl-1,2,3,4-tetrahydro-1-naphthol to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask to create a basic solution", "Add bromine dropwise to the reaction flask while stirring the solution", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate) to obtain 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one as a white solid" ] }

CAS RN

2731009-78-0

Product Name

5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one

Molecular Formula

C10H9BrO3S

Molecular Weight

289.1

Purity

0

Origin of Product

United States

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